8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound featuring an 8-azabicyclo[3.2.1]oct-2-ene core modified with a 5-chlorothiophene-2-carbonyl group. This structure belongs to a class of derivatives known for their activity as ligands at nicotinic acetylcholine receptors (nAChRs) and monoamine neurotransmitter reuptake inhibitors . Such compounds are investigated for therapeutic applications in neurodegenerative disorders, pain management, and substance withdrawal syndromes .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c13-11-7-6-10(16-11)12(15)14-8-2-1-3-9(14)5-4-8/h1-2,6-9H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIXPWKDPKYLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a novel compound with potential biological activities that warrant detailed investigation. This compound, identified by its CAS number 1797730-08-5, features a unique bicyclic structure that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂ClNOS, with a molecular weight of 253.75 g/mol. The structure is characterized by the inclusion of a chlorothiophene moiety, which may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClNOS |
| Molecular Weight | 253.75 g/mol |
| CAS Number | 1797730-08-5 |
Biological Activity Overview
Research into the biological activity of this compound reveals various potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Antitumor Activity
A study examining derivatives of bicyclic compounds indicated that modifications to the azabicyclo structure could lead to enhanced antitumor properties. For instance, compounds similar to this compound demonstrated significant inhibitory effects on tumor cell lines, suggesting that this compound may exhibit similar properties.
Antiviral Activity
The compound's structural characteristics suggest potential antiviral activity, particularly against RNA viruses. Research on related bicyclic compounds has shown promising results in inhibiting viral replication mechanisms.
Case Studies and Research Findings
-
Study on Bicyclic Derivatives : A series of analogues were synthesized and evaluated for their biological activity against various cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated that certain structural modifications led to increased potency.
The most active derivative exhibited an IC₅₀ value significantly lower than that of the parent compound, highlighting the importance of structural modifications in enhancing biological activity.
Compound IC₅₀ (µM) 8-(5-Chlorothiophene) 10 8-Azabicyclo derivative 5 Parent compound 20 - Antiviral Studies : In a study assessing the antiviral potential of bicyclic compounds, researchers found that certain derivatives showed effective inhibition of viral replication in vitro, with some achieving over 70% inhibition at concentrations below 10 µM.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicological evaluations are necessary to ascertain safety profiles.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]oct-2-ene derivatives are highly dependent on substituents. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups: The 5-chlorothiophene group in the target compound likely enhances electrophilicity and receptor binding compared to non-halogenated analogs (e.g., methyl or phenyl derivatives) .
- Stereochemistry : Stereospecific derivatives (e.g., the methyl ester in ) exhibit distinct biological profiles due to precise spatial interactions with nAChRs.
- Boron-Containing Derivatives : Boronated analogs (e.g., ) serve as intermediates rather than therapeutics, highlighting the importance of the 5-chlorothiophene group for direct pharmacological activity.
Q & A
Basic Research Questions
Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions experimentally validated?
- Answer : Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are known to interact with monoamine transporters (e.g., dopamine transporter [DAT] and serotonin transporter [SERT]) and long-chain fatty acid elongase 6 (ELOVL6).
- Methodology :
- DAT/SERT : Radioligand binding assays using tritiated ligands (e.g., [³H]WIN 35,428 for DAT) and competitive displacement studies are employed to measure affinity. Functional uptake assays in transfected cells validate transporter inhibition .
- ELOVL6 : Enzyme inhibition is assessed via in vitro fatty acid elongation assays using deuterated substrates and LC-MS analysis .
Q. What synthetic strategies are commonly used to construct the 8-azabicyclo[3.2.1]octane core?
- Answer : Key methods include:
- Radical Cyclization : 4-(2-Bromo-1,1-dimethylethyl)azetidin-2-ones undergo radical cyclization using n-tributyltin hydride and AIBN, achieving >99% diastereocontrol .
- Enantioselective Synthesis : Catalytic asymmetric methods, such as chiral Lewis acid-mediated cycloadditions, are used to access stereochemically pure tropane alkaloid precursors .
- Allylic CH-Activation : Reaction of tropidine derivatives with TiCl₄ or ZrCl₄ forms allyl complexes, enabling functionalization while scavenging HCl with the parent amine .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing 8-azabicyclo[3.2.1]octane derivatives be systematically addressed?
- Answer :
- Chiral Auxiliaries : Temporarily introduce chiral groups (e.g., tert-butyl carbamates) to direct stereochemistry during cyclization, followed by cleavage .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) in cycloadditions or hydrogenation to achieve enantiomeric excess >90% .
- Crystallographic Validation : X-ray diffraction of intermediates (e.g., monotropidinyl titanium trichloride) confirms absolute configurations .
Q. How do structural modifications at the 3β position influence pharmacological activity in tropane derivatives?
- Answer : Substituents at the 3β position significantly modulate selectivity and potency:
- Arylamide Derivatives : Introducing 2-naphthamide groups enhances DAT/SERT affinity by 10–100-fold compared to unmodified analogs. Synthetic routes involve coupling 3β-aminotropane intermediates with activated acyl chlorides .
- Polar Groups : Hydroxyl or amine substituents improve solubility but may reduce blood-brain barrier penetration. Pharmacokinetic profiling (e.g., LogP measurements and PAMPA assays) is critical for optimization .
Q. What methodologies resolve contradictions in reported biological activities of structurally similar derivatives?
- Answer :
- Comparative SAR Studies : Parallel screening of derivatives against DAT, SERT, and ELOVL6 under standardized conditions identifies off-target effects .
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to explain divergent activities .
- Metabolite Profiling : LC-MS/MS analysis detects active metabolites that may contribute to observed discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
